BM-PEG3

Protein crosslinking Molecular ruler Protein structure elucidation

BM-PEG3 (1,11-Bis-maleimidotetraethyleneglycol, CAS 86099-06-1) is a homobifunctional, maleimide-terminated polyethylene glycol crosslinker with a defined three-unit PEG spacer arm. It carries a precise molecular weight of 352.34 g/mol (formula C₁₆H₂₀N₂O₇) and exists as a discrete, monodisperse compound rather than a polydisperse polymer mixture.

Molecular Formula C16H20N2O7
Molecular Weight 352.34 g/mol
CAS No. 86099-06-1
Cat. No. B014172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM-PEG3
CAS86099-06-1
Synonyms1,1’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis-1H-pyrrole-2,5-dione;  1,11-Bis(maleimido)-3,6,9-trioxaundecane;  N,N’-3,6,9-Trioxadecane-_x000B_1,11-bismaleimide; 
Molecular FormulaC16H20N2O7
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2
InChIKeyOYRSKXCXEFLTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BM-PEG3 (CAS 86099-06-1): Defined-Length Homobifunctional Maleimide Crosslinker for Distance-Controlled Bioconjugation and PROTAC Synthesis


BM-PEG3 (1,11-Bis-maleimidotetraethyleneglycol, CAS 86099-06-1) is a homobifunctional, maleimide-terminated polyethylene glycol crosslinker with a defined three-unit PEG spacer arm [1]. It carries a precise molecular weight of 352.34 g/mol (formula C₁₆H₂₀N₂O₇) and exists as a discrete, monodisperse compound rather than a polydisperse polymer mixture . Each terminal maleimide group reacts specifically with free sulfhydryl (–SH) groups at pH 6.5–7.5 to form covalent, irreversible thioether bonds, enabling stable crosslinking of cysteine-containing proteins, peptides, and thiol-modified small molecules . The compound is water-soluble due to its PEG backbone, distinguishing it from hydrocarbon-spacer crosslinkers that require organic co-solvents . Its principal application spaces include protein structure elucidation (molecular ruler), PROTAC (PROteolysis TArgeting Chimera) linker chemistry, antibody-drug conjugate (ADC) construction, and surface biomodification. BM-PEG3 is supplied as a moisture-sensitive powder (melting point ~65°C) requiring desiccated storage at −20°C or 2–8°C, with commercial purity specifications typically ≥95% by HPLC .

Why BM-PEG3 Cannot Be Substituted by a Generic PEG or Alkyl Bismaleimide: Linker Length, Solubility, and Conformational Flexibility Are Determinants of Functional Outcome


Within the bismaleimide crosslinker family, reagents sharing identical terminal reactive chemistry can produce strikingly divergent experimental results depending on spacer composition and length. BM-PEG3's three-unit PEG spacer (17.8 Å) occupies a specific functional niche: it is ~21% longer than its closest analog BM-PEG2 (14.7 Å) and ~37% longer than the alkyl-spacer crosslinker BMH (13.0 Å) . In PROTAC design, linker length directly controls ternary complex geometry and degradation efficiency—systematic studies show that changing the PEG unit count from 2 to 3 to 4 alters degradation potency, with the PEG3 variant delivering maximal ERα degradation in a decoy-oligonucleotide PROTAC system [1]. Furthermore, BM-PEG3's PEG spacer confers aqueous solubility absent in hydrocarbon-spacer analogs such as BMH and BMOE, eliminating the need for organic co-solvents (DMF/DMSO) that can precipitate proteins during crosslinking reactions . Cross-study evidence demonstrates that shorter or purely alkyl linkers fail to span required intermolecular distances in protein complexes, while longer or hydrophobic linkers reduce conjugation efficiency or promote aggregation [2]. These differences are quantitative and consequential—not interchangeable.

BM-PEG3 Quantitative Differentiation Evidence: Head-to-Head Spacer Arm, PROTAC Degradation Efficiency, Solubility, and Conformational Flexibility Data


Spacer Arm Length: BM-PEG3 (17.8 Å) Provides 21% Greater Reach Than BM-PEG2 (14.7 Å) and 37% More Than BMH (13.0 Å) — Enabling Distance-Dependent Protein Crosslinking

BM-PEG3 possesses the longest spacer arm (17.8 Å) among the non-cleavable, PEG-based bismaleimide crosslinkers in the Thermo Fisher Pierce product line . Direct comparison with its closest commercial analog BM-PEG2 (14.7 Å) shows a 3.1 Å (21%) longer reach, and versus the hydrocarbon-spacer BMH (13.0 Å) a 4.8 Å (37%) advantage . Among the full bismaleimide panel (BMOE 8.0 Å, BMDB 10.2 Å, BMB 10.9 Å, BMH 13.0 Å, DTME 13.3 Å, BM(PEG)₂ 14.7 Å, BM(PEG)₃ 17.8 Å), BM-PEG3 provides the greatest spanning distance by a margin of 3.1 Å over the next-longest PEG variant [1]. In the structure determination of DNA mismatch repair complexes, increasing crosslinker length from 8 Å (BMOE) to 17.8 Å (BM(PEG)₃) was explicitly evaluated; the longer spacer of BM(PEG)₃ enabled capture of distinct conformational states not accessible with shorter crosslinkers [2].

Protein crosslinking Molecular ruler Protein structure elucidation Cysteine conjugation

PROTAC Linker Optimization: PEG3 Linker Delivers Superior ERα Degradation Activity Compared to PEG2 and PEG4 Variants in Decoy Oligonucleotide PROTACs

In a systematic linker-length optimization study of decoy oligonucleotide-based PROTACs targeting estrogen receptor α (ERα), the PEG3-linked construct LCL-ER(dec) demonstrated the highest ERα degradation activity compared to PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) variants [1][2]. All three variants maintained comparable binding affinity (IC₅₀ = 30–50 nM) to ERα, confirming that the differential degradation activity was driven by linker length rather than target engagement [2]. A separate study on PARP1-targeting PROTACs similarly demonstrated that linker length and type—including (PEG)₃, (PEG)₄, and straight-chain alkyl variants—produced distinct degradation profiles in T47D and MDA-MB-231 cells, with PEG3-containing degraders exhibiting a specific efficacy window [3]. Broader PROTAC linker SAR analyses indicate that PEG3 represents an optimal length range for many target–E3 ligase pairs, with suboptimal linker lengths (PEG1 or PEG5) producing >10-fold higher DC₅₀ values or complete loss of degradation activity .

PROTAC Targeted protein degradation Linker SAR Estrogen receptor alpha

Aqueous Solubility Advantage: PEG Spacer Eliminates Organic Co-Solvent Requirement — Contrasting with Water-Insoluble Hydrocarbon Bismaleimides (BMH, BMOE) and NHS-Ester Crosslinkers (DSP)

BM-PEG3 is classified as water-soluble by both Thermo Fisher Scientific and Sigma-Aldrich, a property directly attributable to its polyethylene glycol (PEG) spacer arm . In contrast, hydrocarbon-spacer bismaleimides such as BMH (1,6-bismaleimidohexane) and BMOE (bismaleimidoethane) lack the PEG moiety and exhibit poor aqueous solubility, necessitating dissolution in organic solvents (DMF or DMSO) prior to addition to aqueous reaction mixtures [1]. The amine-reactive crosslinker DSP (dithiobis(succinimidyl propionate)) is explicitly classified as water-insoluble (<1 mg/mL) and membrane-permeable, requiring DMSO or DMF for solubilization . The practical consequence is documented in crosslinking protocols: hydrocarbon-spacer crosslinker stock solutions can cause protein precipitation when the organic solvent concentration exceeds 10–15% of the final reaction volume, whereas BM-PEG3's aqueous compatibility mitigates this risk . Additionally, Sigma-Aldrich notes that the PEG spacer 'reduces the tendency toward aggregation and reduces immunogenicity' of crosslinked conjugates .

Aqueous bioconjugation Protein crosslinking Solubility Aggregation prevention

Conformational Flexibility Validated in Primary Literature: BM-PEG3 Captures Protein Domain Interactions Where Rigid Short Crosslinkers (Bis-maleimidoethane) Fail

Ryazanova et al. (2011) utilized both bis-maleimidoethane (a short, rigid crosslinker) and BM-PEG3 (1,11-bis-maleimidotetraethyleneglycol) to probe the structure of M.SsoII DNA methyltransferase and its DNA complexes [1]. The study explicitly demonstrated that successful crosslinking required 'high flexibility of the linker connecting the M.SsoII N-terminal domain and the M.SsoII region responsible for methylation,' which was achieved with BM-PEG3 [1]. The longer, PEG-based BM-PEG3 linker provided the conformational freedom necessary to span the distance between the two domains while accommodating their relative orientation. In a separate study, Lim and Shen (2004) used BM-PEG3 to crosslink transferrin into oligomers (average 3.5 Tf molecules per aggregate), demonstrating that Tf-oligomers crosslinked with BM-PEG3 maintained TfR-binding specificity and produced enhanced intracellular drug release (Agg-Tf-MTX IC₅₀ lower than Mono-Tf-MTX in both Caco-2 and MCF-7 tumor cell lines) [2]. The PEG3 spacer's conformational flexibility was critical to maintaining receptor-binding competence of the crosslinked oligomers.

DNA methyltransferase Protein conformational dynamics Crosslinking flexibility Structural biology

Thiol Reaction Specificity: Maleimide–Thiol Chemistry at pH 6.5–7.5 Proceeds ~1,000× Faster Than Amine Cross-Reactivity — BM-PEG3's PEG Spacer Does Not Compromise This Selectivity

The maleimide groups at both termini of BM-PEG3 react with free sulfhydryls (cysteine residues, thiol-modified molecules) at pH 6.5–7.5 to form stable, irreversible thioether bonds [1]. At pH 7.0, the reaction of maleimide with thiols proceeds at a rate approximately 1,000 times faster than its reaction with primary amines, providing a high degree of chemoselectivity under physiological and near-physiological conditions [2]. Unlike iodoacetamides, maleimides do not appreciably react with tyrosine, histidine, or methionine residues [1]. Importantly, the PEG spacer of BM-PEG3 does not introduce non-specific hydrophobic interactions that could compromise this inherent selectivity—a concern with hydrocarbon-spacer maleimides such as BMH . The maleimide ring is susceptible to hydrolysis (ring-opening to non-reactive maleamic acid) at pH >8 and during prolonged aqueous storage; BM-PEG3's recommended use of freshly prepared solutions and pH-controlled buffer conditions (6.5–7.5) mitigates this degradation pathway [1][3].

Bioconjugation chemistry Thiol-maleimide reaction Chemoselectivity Cysteine labeling

Procurement-Guiding Application Scenarios for BM-PEG3 (CAS 86099-06-1): When the 17.8 Å PEG Spacer and Aqueous Compatibility Are Decisive


Protein–Protein Interaction Mapping: Using BM-PEG3 and BM-PEG2 as a Molecular Ruler Pair to Determine Inter-Cysteine Distances

Because BM-PEG3 (17.8 Å) and BM-PEG2 (14.7 Å) share identical maleimide-thiol reactivity but differ in spacer arm length by 3.1 Å, they function as a matched molecular ruler pair for determining intra- or intermolecular distances between cysteine residues in protein complexes [1][2]. A researcher can perform parallel crosslinking reactions with both reagents: differential crosslinking efficiency (e.g., BM-PEG3 captures a complex that BM-PEG2 does not) provides an upper and lower bound on the Cβ–Cβ distance between the two thiols. This approach, established by Green et al. (2001) and endorsed by Thermo Fisher's application guidance, enables structural biologists to map protein interaction interfaces, oligomerization states, and conformational changes without requiring crystallography or NMR [3]. Procurement guidance: order both BM(PEG)₃ (Cat. 22337) and BM(PEG)₂ (Cat. 22336) as a pair to enable distance-ranging experiments.

PROTAC Linker Optimization: Starting with BM-PEG3 as the PEG3 Building Block for Ternary Complex Geometry Screening

In PROTAC development, the PEG3 unit count represented by BM-PEG3 has been empirically validated as an optimal linker length across multiple target–E3 ligase systems, including ERα-IAP and PARP1-targeting degraders [4][5]. BM-PEG3 serves as a modular building block for constructing PROTAC molecules via sequential conjugation: one maleimide terminus is first coupled to a thiol-modified E3 ligase ligand (e.g., an IAP or VHL ligand), and the remaining maleimide is subsequently reacted with a thiol-modified target-protein ligand. The defined PEG3 spacer ensures batch-to-batch reproducibility in ternary complex geometry, in contrast to polydisperse PEG reagents that produce heterogeneous PROTAC populations with variable degradation efficiency . Medicinal chemistry teams should prioritize BM-PEG3 as their PEG3-linker source when performing linker SAR studies; procurement of BM-PEG2 and BM-PEG4 analogs from the same vendor enables controlled comparison of linker length effects while maintaining consistent maleimide chemistry and purity standards.

Aqueous Crosslinking of Cysteine-Containing Proteins Under Native Conditions Without Organic Co-Solvents

For structural biology and biophysical studies requiring protein crosslinking under native, non-denaturing conditions, BM-PEG3's water solubility eliminates the need for DMF or DMSO co-solvents that can cause protein precipitation or denaturation at concentrations exceeding 10–15% (v/v) [1]. This property is critical when working with membrane proteins, multi-subunit complexes, or aggregation-prone proteins where maintaining native conformation is essential. BM-PEG3 can be directly dissolved in aqueous conjugation buffer (e.g., 20 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 7.3) at working concentrations, as demonstrated in encapsulin crosslinking protocols . Procurement guidance: for users who have experienced protein precipitation with hydrocarbon crosslinkers (BMH, BMOE) or DSP, switching to BM-PEG3 (Cat. 22337 or equivalent) resolves this issue while maintaining the same maleimide-thiol conjugation chemistry.

Transferrin-Based Drug Delivery Vehicles: Homobifunctional Crosslinking with BM-PEG3 to Generate Receptor-Targeted Oligomers with Enhanced Intracellular Drug Release

Building on the work of Lim and Shen (2004), BM-PEG3 enables the construction of transferrin oligomers (average 3.5 Tf molecules per aggregate) that retain transferrin receptor (TfR) binding specificity while exhibiting enhanced intracellular degradation and drug release compared to monomeric transferrin conjugates [2]. The PEG spacer's conformational flexibility preserves the receptor-binding orientation of each transferrin subunit within the oligomer, and the stable thioether linkage ensures the oligomer remains intact during endocytic trafficking. The resulting Agg-Tf-MTX conjugates demonstrated lower IC₅₀ values than Mono-Tf-MTX in both Caco-2 colon carcinoma and MCF-7 breast adenocarcinoma cell lines [2]. This approach is generalizable to other receptor-targeted protein therapeutics where multivalent display enhances avidity or alters intracellular trafficking. Researchers developing protein-based drug carriers should select BM-PEG3 over shorter or non-PEG crosslinkers to maximize both oligomerization efficiency and the biological activity of the crosslinked products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BM-PEG3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.